molecular formula C9H15NO3 B8589683 2-Isobutyrylamino-pent-4-enoic acid

2-Isobutyrylamino-pent-4-enoic acid

Cat. No. B8589683
M. Wt: 185.22 g/mol
InChI Key: IUKRSQKMHSTEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyrylamino-pent-4-enoic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(2-methylpropanoylamino)pent-4-enoic acid

InChI

InChI=1S/C9H15NO3/c1-4-5-7(9(12)13)10-8(11)6(2)3/h4,6-7H,1,5H2,2-3H3,(H,10,11)(H,12,13)

InChI Key

IUKRSQKMHSTEOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(CC=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
C=CCC(NC(=O)C(C)C)C(=O)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

11.70 g of the above prepared 2-isobutyrylamino-pent-4-enoic acid ethyl ester (67.55 mmol) were dissolved in 110 ml of a 1:1 mixture of EtOH and THF and treated under cooling with an ice bath with 33.80 ml of 2N NaOH (2 eq.). After 2.5 h, the reaction mixture was poured onto crashed ice/AcOEt/HCl, the aqueous phase reextracted once more with AcOEt, the combined organic layers washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. Crystallization from AcOEt/hexane afforded 7.95 g of the title product as white solid.
Name
2-isobutyrylamino-pent-4-enoic acid ethyl ester
Quantity
67.55 mmol
Type
reactant
Reaction Step One
Name
Quantity
33.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.